(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol. This compound features a cyclopropylmethyl group attached to a 1-(thiophen-2-yl)ethylamine moiety, which includes a thiophene ring, a five-membered aromatic heterocycle containing sulfur. The structural uniqueness of this compound arises from the combination of the cyclopropyl group and the thiophene ring, contributing to its potential biological and chemical properties. It is classified under organic compounds, particularly as an amine derivative due to the presence of the amine functional group in its structure.
The synthesis of (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine can be achieved through various methods, primarily involving condensation reactions with thiophene derivatives. Common synthetic methods include:
These methods highlight the versatility in synthesizing this compound and its derivatives.
The molecular structure of (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine can be represented as follows:
InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2
FSKABJKIEYBTLH-UHFFFAOYSA-N
The compound consists of a cyclopropylmethyl group attached to a 1-(thiophen-2-YL)ethylamine moiety. The presence of the cyclopropyl group imparts rigidity to the structure while the thiophene ring contributes to its aromatic character and potential reactivity.
(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions typical for amines and thiophene derivatives:
The specific products formed depend on reaction conditions and reagents used.
The mechanism of action for (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine primarily involves its interaction with biological systems through its thiophene component. Thiophene derivatives have been studied for various pharmacological activities:
The physical and chemical properties of (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine include:
These properties are essential for understanding its behavior in different chemical environments and applications.
(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine has several applications across different fields:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2